2-(2-Phenylethyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylethyl)adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various physiological processes
Vorbereitungsmethoden
The synthesis of 2-(2-Phenylethyl)adenosine typically involves the alkylation of adenosine with 2-phenylethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(2-Phenylethyl)adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylethyl)adenosine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Phenylethyl)adenosine involves its interaction with adenosine receptors, which are G protein-coupled receptors (GPCRs). Upon binding to these receptors, the compound can activate or inhibit various signaling pathways, leading to physiological effects such as vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release . The specific molecular targets and pathways involved depend on the receptor subtype and the tissue or organ in which the receptors are expressed.
Vergleich Mit ähnlichen Verbindungen
2-(2-Phenylethyl)adenosine can be compared with other adenosine derivatives such as:
N6-(2-Phenylethyl)adenosine: Similar in structure but with the phenylethyl group attached to the nitrogen atom at position 6 of the adenosine molecule.
APNEA (N6-[2-(4-aminophenyl)ethyl]adenosine): Another derivative with a phenylethyl group and an additional amino group, which alters its binding affinity and selectivity for adenosine receptors.
CGS 21680: A selective adenosine A2A receptor agonist with a different structural motif but similar biological activity.
The uniqueness of this compound lies in its specific binding properties and the resulting physiological effects, which can be distinct from other adenosine derivatives due to the position and nature of the phenylethyl group.
Eigenschaften
CAS-Nummer |
163163-46-0 |
---|---|
Molekularformel |
C18H21N5O4 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-amino-2-(2-phenylethyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O4/c19-16-13-17(22-12(21-16)7-6-10-4-2-1-3-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h1-5,9,11,14-15,18,24-26H,6-8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 |
InChI-Schlüssel |
VAHFACCZSMFASK-XKLVTHTNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.